![molecular formula C12H15N B14391881 2,3,4-Trimethyl-1,2-dihydroquinoline CAS No. 88108-96-7](/img/structure/B14391881.png)
2,3,4-Trimethyl-1,2-dihydroquinoline
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Overview
Description
2,3,4-Trimethyl-1,2-dihydroquinoline is a derivative of dihydroquinoline, a class of compounds known for their extensive array of biological activities. This compound is particularly noted for its applications as an antioxidant in various industrial processes, especially in rubber technologies . It is also found in natural products and exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a heterogeneous catalyst. One such method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60 to 230°C, and catalyst concentrations between 5-20% .
Industrial Production Methods
Industrial production of this compound often utilizes metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts. This method is preferred due to its scalability and efficiency in converting aniline to the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It readily undergoes substitution reactions, particularly in the presence of aromatic hydrocarbons under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions typically employ aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: 2,2,4-Trimethyl-4-aryl-1,2,3,4-tetrahydroquinolines.
Scientific Research Applications
2,3,4-Trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lipid peroxidation inhibitor and progesterone agonist/antagonist.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1,2-dihydroquinoline primarily involves its antioxidant properties. It reduces oxidative stress by neutralizing free radicals, thereby preventing lipid peroxidation and protein oxidation . This activity is mediated through the reduction of pro-inflammatory cytokines and NF-κB mRNA levels .
Comparison with Similar Compounds
Similar Compounds
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine): Another antioxidant used in rubber technologies.
BHT (Butylated hydroxytoluene): A widely used antioxidant in food and industrial applications.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymerized form of 2,3,4-Trimethyl-1,2-dihydroquinoline used as an antioxidant.
Uniqueness
This compound is unique due to its relatively low price and ease of application in industrial processes. Its ability to undergo various chemical reactions and its extensive range of biological activities make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
88108-96-7 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3,4-trimethyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C12H15N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7,10,13H,1-3H3 |
InChI Key |
KFHLAQZSZAJKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C2=CC=CC=C2N1)C)C |
Origin of Product |
United States |
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